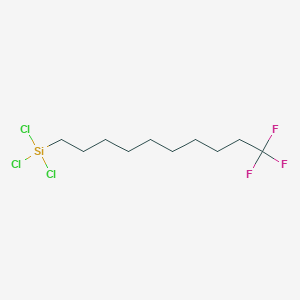

Trifluorodecyltrichlorosilane

Description

Trifluorodecyltrichlorosilane is a fluorinated organosilane compound characterized by a silicon atom bonded to three chlorine atoms and a trifluorodecyl group (CF₃(CF₂)₇CH₂CH₂-). This structure imparts exceptional hydrophobicity, oleophobicity, and chemical stability, making it highly valuable in surface modification applications, such as coatings for textiles, electronics, and medical devices. The trifluorodecyl chain reduces surface energy, enabling water and oil repellency, while the trichlorosilane group facilitates covalent bonding to hydroxylated surfaces (e.g., glass, metals) .

Properties

CAS No. |

322407-64-7 |

|---|---|

Molecular Formula |

C10H18Cl3F3Si |

Molecular Weight |

329.7 g/mol |

IUPAC Name |

trichloro(10,10,10-trifluorodecyl)silane |

InChI |

InChI=1S/C10H18Cl3F3Si/c11-17(12,13)9-7-5-3-1-2-4-6-8-10(14,15)16/h1-9H2 |

InChI Key |

JQKDRYWGEDAJRS-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(F)(F)F)CCCC[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluorodecyltrichlorosilane is typically synthesized through the hydrosilylation reaction, where trichlorosilane reacts with a perfluorinated alkene. The reaction is catalyzed by a platinum-based catalyst under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of trichlorosilane with perfluorodecene in the presence of a platinum catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: Trifluorodecyltrichlorosilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Substituted silanes.

Scientific Research Applications

Trifluorodecyltrichlorosilane has a wide range of applications in scientific research, including:

Surface Modification: Used to create hydrophobic and oleophobic surfaces on various materials.

Nanotechnology: Employed in the functionalization of nanoparticles for improved stability and performance.

Biomedical Applications: Utilized in the development of drug delivery systems and biomedical coatings.

Environmental Applications: Applied in the treatment of wastewater and environmental remediation.

Mechanism of Action

The mechanism of action of trifluorodecyltrichlorosilane involves its ability to form strong covalent bonds with various substrates. This property is exploited in surface modification and functionalization processes. The compound’s fluorinated tail imparts hydrophobic and oleophobic characteristics, making it useful in creating non-wetting surfaces .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and applications of Trifluorodecyltrichlorosilane with analogous chlorosilanes:

Physical and Chemical Properties

- Hydrophobicity: this compound exhibits superior hydrophobicity compared to non-fluorinated analogs like Methyltrichlorosilane or Phenyltrichlorosilane due to its perfluorinated chain .

- Thermal Stability : Phenyltrichlorosilane (boiling point: 201°C) and Chlorophenyltrichlorosilane demonstrate higher thermal stability than aliphatic chlorosilanes, attributed to aromatic ring stabilization .

- Reactivity : Trimethylchlorosilane is more reactive in silylation reactions due to minimal steric hindrance from its three methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.